Toddacoumaquinone

描述

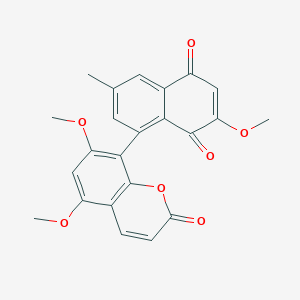

Toddacoumaquinone is a naturally occurring compound isolated from the roots of Toddalia asiatica. It belongs to the class of coumarins, which are known for their diverse biological activities. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of toddacoumaquinone involves the coupling of a coumarin moiety with a naphthoquinone unit. The reaction typically requires the use of a strong base, such as potassium carbonate, in an aprotic solvent like dimethylformamide. The reaction is carried out under reflux conditions to facilitate the coupling process .

Industrial Production Methods: the extraction from Toddalia asiatica roots remains a viable method for obtaining this compound in significant quantities .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the naphthoquinone moiety, leading to the formation of various oxidized derivatives.

Reduction: The compound can also be reduced to form hydroquinone derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride.

Major Products:

Oxidation: Oxidized derivatives of this compound.

Reduction: Hydroquinone derivatives.

Substitution: Functionalized coumarin derivatives.

科学研究应用

Chemistry

- Model Compound : Toddacoumaquinone serves as a model compound for studying the reactivity of coumarin-naphthoquinone hybrids. Its unique structure allows researchers to explore the chemical behavior and interactions of similar compounds.

- Synthesis : The synthesis of this compound involves a Diels-Alder reaction, which can be optimized for better yields and purity. This method is crucial for producing the compound in laboratory settings for further research .

Biology

- Antioxidant Properties : this compound exhibits significant antioxidant activity, making it a candidate for studies focused on oxidative stress-related diseases.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, which is relevant in various chronic conditions.

- Molecular Interactions : Studies demonstrate that this compound interacts with key proteins involved in neurodegeneration, including acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides. By inhibiting AChE, it may enhance cholinergic neurotransmission, beneficial for Alzheimer's patients .

Medicine

- Neurodegenerative Disease Treatment : The compound's ability to inhibit AChE and reduce Aβ aggregation positions it as a potential therapeutic agent for Alzheimer's disease. This action could help mitigate symptoms associated with cognitive decline.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, expanding its potential applications in treating infections .

Data Table: Comparison of this compound with Similar Compounds

| Compound | Structure Type | Key Activity | Application Area |

|---|---|---|---|

| This compound | Coumarin-Naphthoquinone | AChE inhibition, antioxidant | Neurodegenerative diseases |

| Phellopterin | Coumarin | AChE inhibition | Cognitive health |

| Isoimpinellin | Coumarin | Antioxidant | General health |

| Toddalolactone | Coumarin | Anti-inflammatory | Inflammatory diseases |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and oxidative markers, suggesting its potential use in neuroprotection.

Case Study 2: Antimicrobial Activity

In vitro tests demonstrated that this compound exhibited antimicrobial activity against several bacterial strains. The mechanism was attributed to its ability to disrupt bacterial cell membranes, indicating its potential as a natural antimicrobial agent.

作用机制

Toddacoumaquinone exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the brain. By inhibiting this enzyme, this compound increases the levels of acetylcholine, thereby enhancing cholinergic neurotransmission. Additionally, the compound can inhibit the aggregation of amyloid beta peptides, which are implicated in the pathogenesis of Alzheimer’s disease . The naphthoquinone moiety of this compound is also capable of forming π–π stacking interactions with aromatic amino acids in the active site of acetylcholinesterase, further enhancing its inhibitory activity .

相似化合物的比较

Toddacoumaquinone is unique among coumarin derivatives due to its hybrid structure, which combines a coumarin moiety with a naphthoquinone unit. This structural feature imparts distinct biological activities that are not observed in other coumarins. Similar compounds include:

Phellopterin: Another coumarin derivative with acetylcholinesterase inhibitory activity.

Isoimpinellin: Known for its antioxidant properties.

Toddalolactone: Exhibits anti-inflammatory activity.

Toddaculin: Similar in structure but lacks the naphthoquinone moiety

生物活性

Toddacoumaquinone is a bioactive compound derived from the roots of Toddalia asiatica, a plant traditionally used in various medicinal applications. It belongs to the coumarin class, which is recognized for its diverse pharmacological properties. Recent studies have highlighted this compound's potential in treating neurodegenerative diseases, particularly Alzheimer's disease (AD), due to its inhibitory effects on acetylcholinesterase (AChE) and amyloid-beta (Aβ) aggregation.

This compound exhibits a multifaceted mechanism of action, primarily targeting:

- Acetylcholinesterase (AChE) : Inhibition of AChE increases acetylcholine levels, enhancing cholinergic neurotransmission, which is beneficial in AD .

- Amyloid-beta (Aβ) Aggregation : The compound also inhibits self-induced Aβ aggregation, potentially preventing the formation of neurotoxic plaques associated with Alzheimer's pathology .

Pharmacological Properties

This compound has demonstrated several significant biological activities:

- Antioxidant Activity : It shows strong antioxidant properties, which can mitigate oxidative stress—a contributing factor in neurodegeneration.

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties, making it a candidate for further studies in inflammatory diseases.

- Neuroprotective Effects : In vitro studies have indicated that this compound protects neuronal cells from damage induced by hydrogen peroxide and Aβ peptides .

Structure-Activity Relationship (SAR)

The structure of this compound allows it to interact with multiple biological targets. Its unique hybrid structure, combining coumarin and naphthoquinone moieties, enhances its bioactivity compared to other coumarins. For instance, it has been shown to possess better activity than analogs like artanin and toddalactone .

| Compound | LogP Value | AChE Inhibition | Aβ Aggregation Inhibition |

|---|---|---|---|

| This compound | 3.33 | Moderate | Moderate |

| Artanin | 3.03 | Mild | Mild |

| Toddalactone | 3.34 | Moderate | Mild |

Neuroprotection Against AD

In a study evaluating the neuroprotective effects of various coumarins against Aβ-induced toxicity in SH-SY5Y cells, this compound was identified as one of the most potent agents, significantly reducing cell death caused by oxidative stress . The study utilized molecular docking to elucidate binding interactions with AChE and Aβ peptide, confirming its multifunctional potential as a therapeutic agent for AD.

Anti-HIV Activity

Research has also explored the anti-HIV properties of this compound. It has been shown to inhibit HIV replication in vitro, suggesting its potential as an antiviral agent. The mechanism involves interference with various stages of the viral life cycle, although specific pathways remain to be fully elucidated .

属性

IUPAC Name |

8-(5,7-dimethoxy-2-oxochromen-8-yl)-2-methoxy-6-methylnaphthalene-1,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18O7/c1-11-7-13-15(24)9-18(29-4)22(26)20(13)14(8-11)21-17(28-3)10-16(27-2)12-5-6-19(25)30-23(12)21/h5-10H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTLGMZYHSFVGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=O)C=C(C2=O)OC)C3=C(C=C(C4=C3OC(=O)C=C4)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。